molecular formula C20H12ClN3O B15144235 3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol

3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol

Cat. No.: B15144235
M. Wt: 345.8 g/mol
InChI Key: JBHMPWHPXOOFNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves multiple steps, typically starting with the preparation of the triazadibenzazulene core. This core is then functionalized with a phenol group and a chlorine atom under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and may vary depending on the desired purity and yield .

Chemical Reactions Analysis

Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the triazadibenzazulene moiety can intercalate with DNA, leading to potential anticancer effects . The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- can be compared with other similar compounds, such as:

  • Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-5-yl)-
  • Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-7-yl)-

These compounds share a similar core structure but differ in the position of the functional groups, which can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C20H12ClN3O

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-4-(8,12,14-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12,15-octaen-9-yl)phenol

InChI

InChI=1S/C20H12ClN3O/c21-16-9-11(25)5-6-14(16)19-15-10-23-20-18(15)13(7-8-22-20)12-3-1-2-4-17(12)24-19/h1-10,25H,(H,22,23)

InChI Key

JBHMPWHPXOOFNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CN=C4NC=C3)C(=N2)C5=C(C=C(C=C5)O)Cl

Origin of Product

United States

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